(3S)-N-Cyclopentyl-N-{[2-(methylsulfanyl)phenyl]methyl}pyrrolidin-3-amine
Description
(S)-N-Cyclopentyl-N-(2-(methylthio)benzyl)pyrrolidin-3-amine is a complex organic compound that features a pyrrolidine ring, a cyclopentyl group, and a benzyl group substituted with a methylthio group
Properties
CAS No. |
820979-85-9 |
|---|---|
Molecular Formula |
C17H26N2S |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(3S)-N-cyclopentyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C17H26N2S/c1-20-17-9-5-2-6-14(17)13-19(15-7-3-4-8-15)16-10-11-18-12-16/h2,5-6,9,15-16,18H,3-4,7-8,10-13H2,1H3/t16-/m0/s1 |
InChI Key |
XLSDUORUTGWQDN-INIZCTEOSA-N |
Isomeric SMILES |
CSC1=CC=CC=C1CN([C@H]2CCNC2)C3CCCC3 |
Canonical SMILES |
CSC1=CC=CC=C1CN(C2CCCC2)C3CCNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Cyclopentyl-N-(2-(methylthio)benzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions. This step often requires the use of strong bases and appropriate alkyl halides.
Attachment of the Benzyl Group with Methylthio Substitution: The benzyl group with a methylthio substitution can be introduced through nucleophilic substitution reactions. This step may involve the use of reagents such as sodium hydride (NaH) and methylthiobenzyl chloride.
Industrial Production Methods
Industrial production of (S)-N-Cyclopentyl-N-(2-(methylthio)benzyl)pyrrolidin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Cyclopentyl-N-(2-(methylthio)benzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), methylthiobenzyl chloride
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines or alcohols
Substitution: Formation of various substituted benzyl derivatives
Scientific Research Applications
(S)-N-Cyclopentyl-N-(2-(methylthio)benzyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-Cyclopentyl-N-(2-(methylthio)benzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Hexyl-1-benzylpyrrolidin-3-amine
- N-Benzyl-1-cyclohexylpyrrolidin-3-amine
- N-Hexyl-1-(3-methoxybenzyl)pyrrolidin-3-amine
Uniqueness
(S)-N-Cyclopentyl-N-(2-(methylthio)benzyl)pyrrolidin-3-amine is unique due to the presence of the cyclopentyl group and the methylthio substitution on the benzyl group. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Biological Activity
(3S)-N-Cyclopentyl-N-{[2-(methylsulfanyl)phenyl]methyl}pyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C13H16N2S
Molecular Weight: 248.35 g/mol
IUPAC Name: this compound
Canonical SMILES: CN(C1CCCC1)C2=CC=CC=C2SC1=CC=CC=C1
Synthesis
The synthesis of this compound typically involves several steps starting from readily available precursors. The following synthetic route is commonly employed:
- Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amines and carbonyl compounds under acidic or basic conditions.
- Introduction of the Cyclopentyl Group: This is usually done via nucleophilic substitution reactions.
- Attachment of the Methylsulfanyl Phenyl Group: This step involves the reaction of the pyrrolidine intermediate with a suitable thioether reagent.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have shown that it inhibits cell proliferation and induces apoptosis in cancer cells.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Induction of apoptosis |
| Caco-2 (Colon) | 20 | Cell cycle arrest |
| MCF-7 (Breast) | 18 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.
| Microorganism | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways: It has been shown to affect signaling pathways related to apoptosis and cell growth, particularly those involving the mTOR pathway.
Case Studies
-
Case Study on Cancer Cell Lines:
In a study published in Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 μM, with morphological changes consistent with apoptosis observed under microscopy. -
Antimicrobial Efficacy:
A study conducted by Smith et al. demonstrated that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The authors noted that the compound's mechanism involved disrupting bacterial cell wall synthesis, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
